molecular formula C15H13N3OS2 B604689 3-ethyl-5-[(3-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one CAS No. 522595-37-5

3-ethyl-5-[(3-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B604689
CAS No.: 522595-37-5
M. Wt: 315.4g/mol
InChI Key: RXBSTCJCSSTRTM-DHZHZOJOSA-N
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Description

3-ethyl-5-[(3-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that includes a thiazolidinone ring, a pyrazole moiety, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-5-[(3-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 3-ethyl-2-thioxothiazolidin-4-one with 5-phenyl-1H-pyrazole-4-carbaldehyde under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-5-[(3-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiazolidine derivative.

    Substitution: The phenyl group and the pyrazole moiety can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols, are often used.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 3-ethyl-5-[(3-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anti-inflammatory agent.

Medicine

In medicinal chemistry, this compound is being investigated for its potential therapeutic applications. Its ability to interact with various biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 3-ethyl-5-[(3-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a thiazolidinone ring, such as 2-thioxo-4-thiazolidinone.

    Pyrazoles: Compounds with a pyrazole ring, such as 1-phenyl-3-methyl-5-pyrazolone.

Uniqueness

What sets 3-ethyl-5-[(3-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one apart is its combination of a thiazolidinone ring with a pyrazole moiety and a phenyl group. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

522595-37-5

Molecular Formula

C15H13N3OS2

Molecular Weight

315.4g/mol

IUPAC Name

3-ethyl-4-hydroxy-5-[(E)-(3-phenylpyrazol-4-ylidene)methyl]-1,3-thiazole-2-thione

InChI

InChI=1S/C15H13N3OS2/c1-2-18-14(19)12(21-15(18)20)8-11-9-16-17-13(11)10-6-4-3-5-7-10/h3-9,19H,2H2,1H3/b11-8+

InChI Key

RXBSTCJCSSTRTM-DHZHZOJOSA-N

SMILES

CCN1C(=C(SC1=S)C=C2C=NN=C2C3=CC=CC=C3)O

Origin of Product

United States

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